molecular formula C22H24N2O3S B12114754 (2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide

(2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide

Cat. No.: B12114754
M. Wt: 396.5 g/mol
InChI Key: ZGAMRJQICNOAGB-ACCUITESSA-N
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Description

(2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide is a complex organic compound that features a benzothiazole ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide typically involves the condensation of 1,3-benzothiazole-2-amine with a suitable aldehyde or ketone, followed by a series of substitution reactions to introduce the methoxy and pentyloxy groups on the phenyl ring. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or pentyloxy groups can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, the use of inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various benzothiazole derivatives, demonstrating their efficacy against different cancer cell lines. These compounds showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, suggesting that (2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide could be a valuable candidate for anticancer drug development .

Neuroprotective Effects

The compound may also have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Benzothiazole derivatives have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration. In vitro studies have shown that certain derivatives can significantly reduce MAO activity, which is associated with improved cognitive function and reduced depressive symptoms .

Antimicrobial Properties

Benzothiazole compounds have also been evaluated for their antimicrobial activity. Studies have reported that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of functional groups in the benzothiazole structure enhances their interaction with microbial targets, making them suitable candidates for developing new antimicrobial agents .

Case Studies

StudyObjectiveFindings
Synthesis and Evaluation of Benzothiazole Derivatives To evaluate the anticancer potential of synthesized derivativesSeveral compounds showed IC50 values lower than standard drugs against various cancer cell lines .
Neuroprotective Effects of Benzothiazole Compounds To assess the inhibition of MAO by benzothiazole derivativesSome derivatives exhibited significant MAO-B inhibition, indicating potential for treating neurodegenerative diseases .
Antimicrobial Activity Assessment To determine antimicrobial efficacy against bacterial strainsCompounds demonstrated significant antimicrobial effects with MIC values indicating potency against tested strains .

Mechanism of Action

The mechanism of action of (2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The substituted phenyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(ethoxy)phenyl]prop-2-enamide: Similar structure with an ethoxy group instead of a pentyloxy group.

    (2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(butoxy)phenyl]prop-2-enamide: Similar structure with a butoxy group instead of a pentyloxy group.

Uniqueness

The uniqueness of (2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentyloxy group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Biological Activity

The compound (2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. Its structural features include a benzothiazole moiety, a prop-2-enamide backbone, and substituents that may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound can be represented as follows:

 2E N 1 3 benzothiazol 2 yl 3 3 methoxy 4 pentyloxy phenyl prop 2 enamide\text{ 2E N 1 3 benzothiazol 2 yl 3 3 methoxy 4 pentyloxy phenyl prop 2 enamide}

Structural Features:

  • Benzothiazole Moiety: Known for diverse pharmacological properties.
  • Prop-2-enamide Backbone: Contributes to potential reactivity and biological interactions.
  • Substituents: Methoxy and pentyloxy groups may influence solubility and bioactivity.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies, highlighting its potential in medicinal chemistry.

Anticancer Activity

Research indicates that compounds with similar structures to benzothiazoles exhibit significant anticancer activity. For instance, a study on benzothiazole derivatives showed promising results against breast cancer cell lines (T47D), with some compounds demonstrating better cytotoxicity than established drugs like etoposide . The anticancer activity of related compounds is summarized in Table 1.

CompoundIC50 (µM)Reference
Etoposide36.6
Compound A25.0
Compound B15.0

Antimicrobial Activity

Compounds derived from benzothiazole have also been evaluated for antimicrobial properties. A series of synthesized benzothiazole derivatives demonstrated potent activity against various bacterial and fungal strains. For example, one study reported minimal inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol mL1^{-1} for certain derivatives . The antimicrobial efficacy of related compounds is detailed in Table 2.

CompoundMIC (µmol/mL)MBC (µmol/mL)Reference
Compound C10.721.4
Compound D15.030.0

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent investigation synthesized a series of benzothiazole derivatives and assessed their cytotoxicity against the T47D breast cancer cell line using the MTT assay. Among the tested compounds, several exhibited IC50 values significantly lower than that of etoposide, indicating enhanced potency .
  • Antimicrobial Evaluation : A study evaluated multiple benzothiazole derivatives against eight bacterial and eight fungal species, revealing that certain compounds displayed strong antimicrobial activity with low MIC values .
  • Structure-Activity Relationship (SAR) : Research into the SAR of benzothiazole derivatives has shown that modifications in substituents can lead to substantial changes in biological activity. For example, the introduction of halogen groups or variations in alkyl chain length has been linked to improved efficacy against specific cancer cell lines .

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide

InChI

InChI=1S/C22H24N2O3S/c1-3-4-7-14-27-18-12-10-16(15-19(18)26-2)11-13-21(25)24-22-23-17-8-5-6-9-20(17)28-22/h5-6,8-13,15H,3-4,7,14H2,1-2H3,(H,23,24,25)/b13-11+

InChI Key

ZGAMRJQICNOAGB-ACCUITESSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC3=CC=CC=C3S2)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=NC3=CC=CC=C3S2)OC

Origin of Product

United States

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